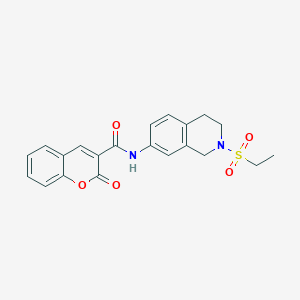

![molecular formula C20H29NO4 B2904872 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-butoxybenzamide CAS No. 900006-55-5](/img/structure/B2904872.png)

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-butoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-butoxybenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Scientific Research Applications

Antiviral Applications

Compounds with a spirothiazolidinone structure, sharing a similarity to the spiro[4.5]decane motif, have been designed and synthesized for their antiviral activity. These compounds, including derivatives of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide, were found to exhibit strong activity against influenza A/H3N2 virus and human coronavirus 229E. This indicates the potential of spirocyclic compounds in developing new classes of antiviral molecules (Çağla Begüm Apaydın et al., 2020).

Synthetic and Medicinal Chemistry

The vic-dioxime ligands containing the 1,3-dioxolane ring and dioxaspiro[4.5]decane structure have been synthesized, demonstrating the utility of such structures in developing metal complexes. These complexes were explored for their potential applications in synthetic and medicinal chemistry, showcasing the versatility of dioxaspiro[4.5]decane derivatives in coordinating with metals for various biochemical applications (E. Canpolat & M. Kaya, 2004).

Novel Hypoxia-Selective Cytotoxins

Research into novel bioreductive drugs, such as 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, highlights the exploration of compounds that become selectively toxic under hypoxic conditions, typical of tumor microenvironments. These studies underscore the importance of structural modifications to enhance selective cytotoxicity for cancer therapy, suggesting potential research directions for compounds like N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-butoxybenzamide (B. Palmer et al., 1995).

Antihypertensive Activity

The synthesis and pharmacological evaluation of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for antihypertensive activity highlight the potential of spirocyclic compounds in the development of new cardiovascular drugs. Such compounds were tested for their efficacy in lowering blood pressure, indicating the broad therapeutic potential of spiro[4.5]decan derivatives (J. Caroon et al., 1981).

Conformationally Restricted Pseudopeptides

Spirolactams, including 1,7-diazaspiro[4.5]decanes, have been synthesized as constrained surrogates for dipeptides, illustrating the use of spirocyclic structures in mimicking biologically active peptides. This research underscores the role of spirocyclic compounds in the design of peptide mimetics, potentially applicable in drug discovery and development (M. M. Fernandez et al., 2002).

Safety and Hazards

properties

IUPAC Name |

4-butoxy-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO4/c1-2-3-13-23-17-9-7-16(8-10-17)19(22)21-14-18-15-24-20(25-18)11-5-4-6-12-20/h7-10,18H,2-6,11-15H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMRCTBNOXNFLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2COC3(O2)CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-butoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-2-[3-[(2,6-dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2904789.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2904795.png)

![2-[(2-chlorobenzyl)sulfanyl]-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2904796.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pent-4-enamide](/img/structure/B2904798.png)

![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2904802.png)

![Methyl 5-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2904808.png)

![(E)-N-[1-Benzofuran-2-yl(pyridin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2904810.png)